![molecular formula C25H22N2O4S B2363652 1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-55-0](/img/structure/B2363652.png)

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

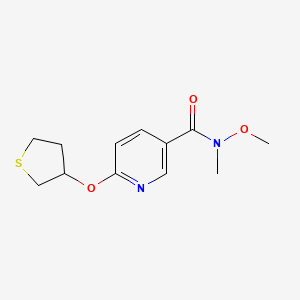

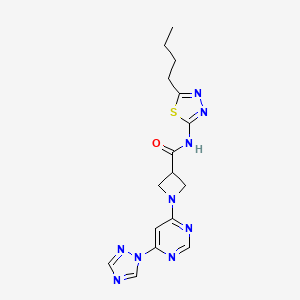

The compound “1-(2,5-Dimethylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” is a complex organic molecule. It contains several functional groups and rings, including an indoline ring and a thiazolidine ring. The presence of these rings suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains an indoline ring (a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring) and a thiazolidine ring (a ring containing sulfur and nitrogen atoms), both of which are spiro-fused together .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The indoline and thiazolidine rings, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Antileukemic Activity

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide and its analogs have demonstrated potential in antileukemic activity. Research has shown that certain derivatives of this compound were active in leukemia screen tests, suggesting their utility in developing leukemia treatments (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Activities

These compounds have also been explored for their antimicrobial and antifungal properties. Synthesized derivatives have shown enhanced activities against various fungal and bacterial strains. This indicates their potential use in developing new antimicrobial and antifungal agents (Dandia, Kaur, & Singh, 1993).

Antiproliferative Activity

Further studies have revealed that derivatives of this compound exhibit antiproliferative activities against certain cancer cell lines, including leukemia and renal cancer. This suggests their potential application in cancer research, particularly in developing treatments targeting specific cancer types (Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020).

Corrosion Inhibition

In the field of materials science, these compounds have been studied for their corrosion inhibition properties. Research indicates their effectiveness in protecting metals like steel in corrosive environments, which could be significant in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Anticonvulsant Screening

Although some studies have explored their potential as anticonvulsants, most derivatives have shown inactivity in this area. This highlights the specificity of their biological activity and the importance of targeted research for specific applications (Rajopadhye & Popp, 1984).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)19(14-17)15-26-22-11-7-6-10-21(22)25(24(26)29)27(20-8-4-3-5-9-20)23(28)16-32(25,30)31/h3-14H,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSKYOPHQRKVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)

![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)

![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)